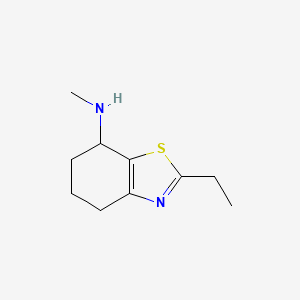

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are of significant interest due to their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions, as seen in the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, where 2-aminobenzothiazole was condensed with 3-acetyl-2,5-dimethylthiophene in ethanol . Another example is the synthesis of 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones, which were obtained through a reaction of 2-aminobenzothiazoles with ethylacetoacetate, involving dehydrative condensation followed by cyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. For instance, the structure of a related compound, N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, was confirmed by elemental analysis, FT-IR, and NMR spectra . Density functional theory (DFT) studies can also be used to calculate the geometrical structures, vibrational frequencies, and molecular electrostatic potential, providing a deeper understanding of the molecular structure .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including acylation, as seen in the synthesis of 2-(4-acylaminophenyl)benzothiazoles, which are of interest due to their antitumor activities . The reactivity of the benzothiazole moiety can be influenced by substituents on the ring, which can affect the compound's biological activity and solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, can be studied using techniques like NMR spectroscopy. The solubility of 2-Methyl-1,3-benzothiazol-5-amine in aqueous ethanol was determined using NMR, and the study revealed that alcohol concentrations and temperature significantly affect the NMR chemical shifts, indicating changes in solubility . These findings could be relevant for understanding the solubility behavior of "2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine".

Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis and Pharmacological Activities

The synthesis of 2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazoles was explored for their antibacterial, antifungal, and anti-inflammatory activities (Chaitanya, Nagendrappa, & Vaidya, 2010).

Biologically Active Derivatives

Derivatives of benzothiazole, including benzimidazole and imidazoline moieties, have been synthesized. These compounds have shown significant antibacterial and entomological activities (Chaudhary et al., 2011).

Antitumor Properties

Novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles exhibit potent antitumor properties and have been evaluated preclinically for their efficacy in treating breast and ovarian tumors (Bradshaw et al., 2002).

Chemical Synthesis and Applications

GABA Uptake Inhibitors

Studies on the synthesis of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and analogues revealed their potential as selective inhibitors of glial GABA uptake, which can have implications in neurological disorders (Falch et al., 1999).

Molluscicidal Properties

Research on new thiazolo[5,4-d]pyrimidines has shown that these compounds possess molluscicidal properties, which could be significant in controlling schistosomiasis (El-bayouki & Basyouni, 1988).

Tetrapeptide Synthesis

The use of Bts-protected amino acid chlorides in the synthesis of hindered N-methylated tetrapeptides, important in various biological processes, has been demonstrated (Vedejs & Kongkittingam, 2000).

Cytotoxicity and Immunological Effects

Some 1,2,4-triazole and 1,3,4-thiadiazole derivatives were synthesized and evaluated for cytotoxicity, showing potential as cancer treatments and immunocompetent cell modifiers (Mavrova et al., 2009).

Safety And Hazards

Orientations Futures

The future directions for research on “2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine” would likely depend on the results of initial studies on its properties and potential applications. Given the wide range of biological activities exhibited by benzothiazole derivatives, it could be of interest in medicinal chemistry .

Propriétés

IUPAC Name |

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-3-9-12-8-6-4-5-7(11-2)10(8)13-9/h7,11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHADCHORCQGAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C(CCC2)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2528329.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2528331.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2528333.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2528334.png)

![N-[1-(3-Bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-cyanopyridine-3-sulfonamide](/img/structure/B2528335.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2528338.png)

![4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2528339.png)

![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2528340.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2528342.png)

![2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2528343.png)

![[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol](/img/structure/B2528348.png)

![3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea](/img/structure/B2528349.png)